[5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride
CAS No.: 2731009-80-4
Cat. No.: VC11566190
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2731009-80-4 |
|---|---|
| Molecular Formula | C14H20ClNO2 |
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | [5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C14H19NO2.ClH/c1-17-12-4-2-11(3-5-12)14-6-13(7-14,10-16)8-15-9-14;/h2-5,15-16H,6-10H2,1H3;1H |
| Standard InChI Key | YRMDPMLRVQALRU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C23CC(C2)(CNC3)CO.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 3-azabicyclo[3.1.1]heptane core, a seven-membered bicyclic structure containing one nitrogen atom. Key substituents include:
-
A 4-methoxyphenyl group at the 5-position, contributing aromaticity and electron-donating effects via the methoxy (-OCH₃) group.
-
A hydroxymethyl (-CH₂OH) group at the 1-position, enhancing hydrophilicity and enabling hydrogen bonding .
The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀ClNO₂ |
| Molecular Weight | 269.77 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in polar solvents (e.g., water, DMSO) |
| Stability | Stable under inert conditions |
The methoxy group’s electron-donating nature increases the compound’s lipophilicity compared to non-substituted analogs, while the hydroxymethyl group balances this with polar interactions.
Synthesis and Manufacturing
Core Synthesis Strategies
The azabicyclo[3.1.1]heptane core is typically synthesized via intramolecular cyclization or ring-closing metathesis (RCM). A common approach involves:
-
Formation of the bicyclic framework: Starting from pyrrolidine derivatives, cyclization reactions using catalysts such as Grubbs’ catalyst generate the strained bicyclic structure .
-
Functionalization: The 4-methoxyphenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, while the hydroxymethyl group is added through reduction of ester intermediates .
Optimization Challenges
-
Steric hindrance: The bicyclic structure complicates substitution reactions, necessitating precise temperature and catalyst control.
-
Regioselectivity: Ensuring proper placement of the methoxyphenyl and hydroxymethyl groups requires orthogonal protecting group strategies .
A representative synthesis pathway is summarized below:
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Grubbs’ catalyst, CH₂Cl₂, 40°C | 65% |
| 2 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 72% |
| 3 | Ester Reduction | LiAlH₄, THF | 85% |
| 4 | Salt Formation | HCl, Et₂O | 95% |
| Condition | Specification |
|---|---|
| Temperature | 2–8°C |
| Light Sensitivity | Protect from light |
| Container | Sealed glass ampules |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
| Compound | Substituent | Receptor Affinity (Ki, nM) | Solubility (mg/mL) |
|---|---|---|---|
| [5-(4-Methoxyphenyl)-3-azabicyclo...] | 4-OCH₃ | 5-HT₁A: 12 ± 2 | 15.2 |
| [5-(3-Chlorophenyl)-3-azabicyclo...] | 3-Cl | 5-HT₁A: 28 ± 4 | 9.8 |
| [5-(3,4-Dichlorophenyl)-3-azabicyclo...] | 3,4-Cl₂ | 5-HT₁A: 45 ± 6 | 4.3 |
The methoxy derivative’s superior solubility and receptor affinity highlight the importance of electron-donating groups in optimizing pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume